In Vitro Antiproliferative Activity in ER+ Breast Cancer Cell Lines Versus Known SERDs
Giredestrant (compound 35) demonstrated superior antiproliferative activity compared to known SERDs (compounds 1, 6, 7, and 9) across multiple ER+ breast cancer cell lines [1]. This potency advantage stems from its dual mechanism as both a full antagonist and an efficient degrader of ERα, with an IC50 of 0.0500 nM in ER antagonist reporter gene assays in T47D cells [2].
| Evidence Dimension | In vitro antiproliferative potency |
|---|---|
| Target Compound Data | Full antagonist and efficient degrader with IC50 = 0.0500 nM (ER antagonism in T47D cells) |
| Comparator Or Baseline | Known SERDs (compounds 1, 6, 7, and 9) - specific quantitative data in original publication |
| Quantified Difference | Better antiproliferation activity than known SERDs across multiple cell lines |
| Conditions | T47D human ER+ breast cancer cells; 18-hour incubation; ultra-high sensitivity luminescence reporter gene assay |
Why This Matters
Procurement for preclinical ER+ breast cancer research should prioritize giredestrant over legacy SERDs due to its demonstrated superiority in direct head-to-head antiproliferative assays across multiple cell lines, enabling more robust in vitro target engagement and efficacy studies.
- [1] Liang J, et al. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer. J Med Chem. 2021;64(16):11841-11856. View Source
- [2] BindingDB. BDBM50572808: Giredestrant (GDC-9545) ER Antagonist Activity Data. BindingDB Entry. View Source
